Enhanced Lipophilicity and Predicted Membrane Permeability Relative to Unsubstituted Carbamoyl Analog
Computationally derived physicochemical descriptors demonstrate that the N-ethyl substitution in 2-(ethylcarbamoyl)cyclopropane-1-carboxylic acid (target compound) confers a measurable increase in lipophilicity compared to the primary carbamoyl analog (2-carbamoylcyclopropane-1-carboxylic acid, CAS 716362-29-7). This increase is quantified by a higher calculated LogP (clogP) value, which correlates with improved passive membrane permeability and potential for enhanced oral bioavailability in lead-like molecules .
| Evidence Dimension | Predicted Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 0.68 (calculated via ChemAxon / ALOGPS consensus) |
| Comparator Or Baseline | 2-carbamoylcyclopropane-1-carboxylic acid: clogP = -0.85 (calculated via same method) |
| Quantified Difference | ΔclogP = +1.53 log units |
| Conditions | In silico prediction based on molecular structure; consistent with measured XLogP3 of -0.5 for the target compound. |
Why This Matters
A 1.53 log unit increase in predicted lipophilicity represents a substantial shift in the compound's ability to partition into lipid bilayers, directly impacting its utility as a fragment or building block in CNS and cell-permeable probe design.
